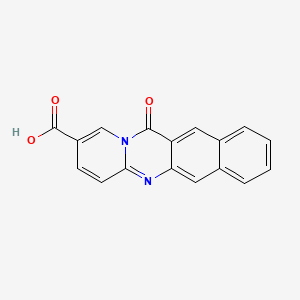
12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- is an organic compound with the molecular formula C17H10N2O3. It is a member of the quinazoline family, known for its complex fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- can be achieved through several synthetic routes. One common method involves the reaction of benzoquinone with aminobenzoic anhydride under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate). The reaction mixture is stirred at room temperature for a specified period, followed by the addition of N,N-dimethylethylenediamine and further stirring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
12H-Benzo(g)pyrido(2,1-b)quinazoline-4-carboxylic acid, 12-oxo-: Another member of the quinazoline family with a similar structure but different functional group positioning.
Quinazoline-2,4-dione: A simpler quinazoline derivative with distinct chemical properties.
Uniqueness
12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- is unique due to its specific fused ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
63127-03-7 |
|---|---|
Molecular Formula |
C17H10N2O3 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C17H10N2O3/c20-16-13-7-10-3-1-2-4-11(10)8-14(13)18-15-6-5-12(17(21)22)9-19(15)16/h1-9H,(H,21,22) |
InChI Key |
IJWCTZFTYWGBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N4C=C(C=CC4=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)
![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)


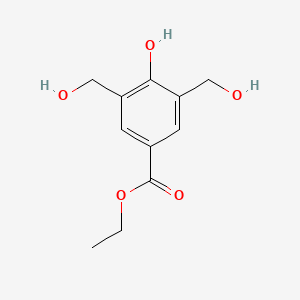


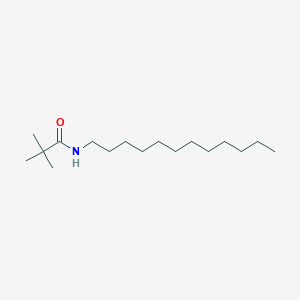
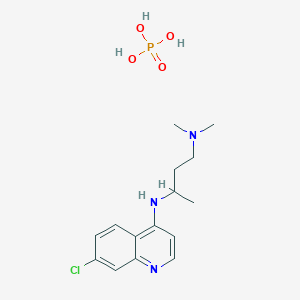

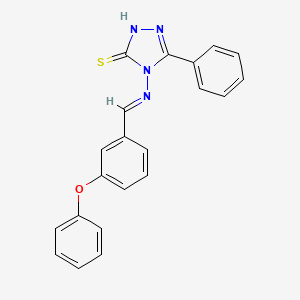
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)

